Product packaging for [1,2,4]Triazolo[4,3-a]quinoline(Cat. No.:CAS No. 235-06-3)

[1,2,4]Triazolo[4,3-a]quinoline

Cat. No.: B1604789
CAS No.: 235-06-3
M. Wt: 169.18 g/mol
InChI Key: PIRYKGLQLCKQPG-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]quinoline (CAS 235-06-3) is a nitrogen-rich heterocyclic compound with the molecular formula C10H7N3 and a molecular weight of 169.19 g/mol . This fused triazole-quinoline scaffold is of significant interest in medicinal chemistry and pharmaceutical research due to its association with diverse biological activities. Research indicates that derivatives of this chemical scaffold have been explored for multiple pharmacological properties. Scientific studies have synthesized and evaluated various analogs, reporting potential anti-inflammatory and analgesic activities . Furthermore, specific structural derivatives, particularly 5-alkoxy-substituted [1,2,4]triazolo[4,3-a]quinolines, have been designed and shown to possess notable anticonvulsant activity in maximal electroshock (MES) seizure models, highlighting the scaffold's value in central nervous system (CNS) drug discovery . The compound serves as a versatile precursor for further chemical functionalization to explore structure-activity relationships and develop new bioactive molecules. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7N3 B1604789 [1,2,4]Triazolo[4,3-a]quinoline CAS No. 235-06-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]quinoline
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InChI

InChI=1S/C10H7N3/c1-2-4-9-8(3-1)5-6-10-12-11-7-13(9)10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRYKGLQLCKQPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NN=CN32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178064
Record name s-Triazolo(4,3-a)quinoline
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Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

235-06-3
Record name [1,2,4]Triazolo[4,3-a]quinoline
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Record name s-Triazolo(4,3-a)quinoline
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Record name s-Triazolo(4,3-a)quinoline
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Record name s-triazolo[4,3-a]quinoline
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A Legacy of Therapeutic Success: Triazole and Quinoline Scaffolds

The story of nih.govnih.govresearchgate.netTriazolo[4,3-a]quinoline is intrinsically linked to the rich medicinal history of its parent structures: the triazole and quinoline (B57606) rings. Both are independently recognized as "privileged scaffolds" in drug discovery, a term conferred upon molecular frameworks that are capable of binding to a variety of biological targets with high affinity, leading to a broad spectrum of therapeutic applications. nih.gov

The triazole ring, a five-membered heterocycle containing three nitrogen atoms, exists in two isomeric forms: 1,2,3-triazole and 1,2,4-triazole (B32235). mdpi.com These structures are integral to a multitude of clinically significant drugs. researchgate.net The development of azole derivatives as antifungal agents, which began in the 1940s, led to the creation of widely used drugs like fluconazole (B54011) and itraconazole. nih.gov Beyond their antifungal prowess, triazole-containing compounds have demonstrated a remarkable array of biological effects, including antibacterial, antiviral, anticancer, anticonvulsant, and anti-inflammatory properties. nih.govresearchgate.net This versatility stems from the triazole ring's unique electronic characteristics, its ability to engage in hydrogen bonding, and its role as a stable linker between different pharmacophoric groups. ualberta.ca

Similarly, the quinoline scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, boasts a long and storied history in medicine. mdpi.com First isolated from coal tar in 1834, its derivatives quickly rose to prominence, most notably with the use of quinine (B1679958) for the treatment of malaria. researchgate.net This initial success paved the way for the development of a vast library of quinoline-based drugs with diverse applications, including antibacterial agents like ciprofloxacin, the local anesthetic dibucaine, and the anticancer drug camptothecin. researchgate.netmdpi.com The rigid structure and the presence of the nitrogen atom in the quinoline ring allow for a variety of chemical modifications, enabling the fine-tuning of its pharmacological profile.

The Rationale for a Fused Future: Investigatingnih.govnih.govresearchgate.nettriazolo 4,3 a Quinoline

Cyclization Reactions fornih.govrsc.orgnih.govTriazolo[4,3-a]quinoline Core Formation

The construction of the tricyclic nih.govrsc.orgnih.govtriazolo[4,3-a]quinoline system is primarily achieved through cyclization reactions that form the triazole ring onto a pre-existing quinoline framework. These methods often involve the use of a 2-hydrazinoquinoline (B107646) precursor which undergoes condensation and subsequent ring closure.

Transformation of 6-Chloro-2-hydrazinoquinoline tonih.govrsc.orgnih.govTriazolo[4,3-a]quinoline Skeleton

A key strategy for the synthesis of the nih.govrsc.orgnih.govtriazolo[4,3-a]quinoline skeleton involves the cyclization of substituted 2-hydrazinoquinolines. While direct literature on the transformation of 6-chloro-2-hydrazinoquinoline is not extensively detailed, analogous reactions with similar heterocyclic systems provide a well-established synthetic route. For instance, the condensation of 2-chloro-3-hydrazinyl quinoxaline (B1680401) with various orthoesters in the presence of a corresponding carboxylic acid under reflux conditions readily affords the triazolo-fused system. nih.gov This methodology can be extrapolated to the synthesis of nih.govrsc.orgnih.govtriazolo[4,3-a]quinolines.

The proposed reaction would involve heating 6-chloro-2-hydrazinoquinoline with an appropriate one-carbon source, such as an orthoester (e.g., triethyl orthoformate), in a suitable solvent and acidic catalyst to facilitate the cyclization and formation of the triazole ring.

Table 1: Proposed Synthesis of 6-chloro- nih.govrsc.orgnih.govtriazolo[4,3-a]quinoline

Starting MaterialReagentConditionsProduct
6-Chloro-2-hydrazinoquinolineTriethyl orthoformate, Formic acidReflux7-Chloro- nih.govrsc.orgnih.govtriazolo[4,3-a]quinoline

Intramolecular Cyclization Approaches

Intramolecular cyclization represents another efficient strategy for the formation of the nih.govrsc.orgnih.govtriazolo[4,3-a]quinoline core. A prominent method in this category is the iodine-mediated oxidative cyclization of hydrazones. This approach involves the initial condensation of a 2-hydrazinoquinoline with an aldehyde to form a hydrazone intermediate. Subsequent treatment with molecular iodine promotes an intramolecular electrophilic cyclization, leading to the formation of the triazole ring. nih.govnih.gov This method is advantageous due to its mild conditions and the ready availability of a wide range of aldehydes, allowing for diversification of the resulting triazolo-quinoline derivatives. The reaction is believed to proceed through the formation of an N-iodo intermediate, which then undergoes cyclization onto the quinoline nitrogen followed by elimination of hydrogen iodide.

Derivatization Strategies ofnih.govrsc.orgnih.govTriazolo[4,3-a]quinoline

The functionalization of the nih.govrsc.orgnih.govtriazolo[4,3-a]quinoline core at various positions is essential for modulating its physicochemical and biological properties. Key positions for derivatization include the 1-position of the triazole ring and the C-5 and C-7 positions of the quinoline moiety.

Synthesis of 1-Aryl and 1-Pyridyl Derivatives

The introduction of aryl and pyridyl substituents at the 1-position of the nih.govrsc.orgnih.govtriazolo[4,3-a]quinoline ring system can be achieved during the cyclization step. One effective method involves the reaction of 1,2-diaminoquinolinium tosylate with various aromatic or heteroaromatic aldehydes. arkat-usa.org In this one-pot reaction, the aldehyde provides the carbon atom for the C-1 position of the triazole ring, and the attached aryl or pyridyl group becomes the substituent at this position. The reaction is typically carried out in the presence of a base, such as aqueous potassium hydroxide, in a protic solvent like methanol. arkat-usa.org This method offers a straightforward approach to a diverse range of 1-substituted derivatives.

Table 2: Synthesis of 1-Aryl- nih.govrsc.orgnih.govtriazolo[4,3-a]quinolines

Starting MaterialReagentConditionsProduct
1,2-Diaminoquinolinium tosylateSubstituted benzaldehydeaq. KOH, Methanol, rt1-Aryl- nih.govrsc.orgnih.govtriazolo[4,3-a]quinoline
1,2-Diaminoquinolinium tosylatePyridine-4-carboxaldehydeaq. KOH, Methanol, rt1-(Pyridin-4-yl)- nih.govrsc.orgnih.govtriazolo[4,3-a]quinoline

Functionalization at C-5 Position: Substituted Phenyl Analogs

The introduction of substituted phenyl groups at the C-5 position of the nih.govrsc.orgnih.govtriazolo[4,3-a]quinoline system has been explored, particularly for the synthesis of 4,5-dihydro analogs. A notable synthetic route commences with the reaction of a 3-substituted-phenyl-N-phenyl-acrylamide with polyphosphoric acid to construct the quinolinone core. ualberta.ca Subsequent thionation with phosphorus pentasulfide, followed by cyclization with formhydrazide, yields the desired 5-substituted-phenyl-4,5-dihydro- nih.govrsc.orgnih.govtriazolo[4,3-a]quinolines. ualberta.ca This multi-step synthesis allows for the incorporation of various substituents on the phenyl ring at the C-5 position.

Table 3: Synthesis of 5-(p-Fluorophenyl)-4,5-dihydro- nih.govrsc.orgnih.govtriazolo[4,3-a]quinoline

StepStarting MaterialReagentsProduct
13-(p-Fluorophenyl)-N-phenyl-acrylamidePolyphosphoric acid4-(p-Fluorophenyl)-3,4-dihydro-2(1H)-quinolone
24-(p-Fluorophenyl)-3,4-dihydro-2(1H)-quinoloneP₂S₅, Triethylamine4-(p-Fluorophenyl)-3,4-dihydro-2(1H)-quinolinethione
34-(p-Fluorophenyl)-3,4-dihydro-2(1H)-quinolinethioneFormhydrazide5-(p-Fluorophenyl)-4,5-dihydro- nih.govrsc.orgnih.govtriazolo[4,3-a]quinoline

Incorporation of Alkoxy Moieties at C-5 and C-7 Positions

The synthesis of alkoxy-substituted nih.govrsc.orgnih.govtriazolo[4,3-a]quinoline derivatives has been achieved through multi-step synthetic sequences. For the introduction of alkoxy groups at the C-5 position, the synthesis starts from 4-hydroxyquinolin-2(1H)-one. nih.gov This starting material is first chlorinated, then reacted with an alcohol to introduce the alkoxy group at the 4-position of the quinoline ring. Subsequent nitration, reduction of the nitro group to an amine, and diazotization followed by substitution with hydrazine (B178648) gives the key 2-hydrazino-4-alkoxyquinoline intermediate. Finally, cyclization with an orthoester furnishes the 5-alkoxy- nih.govrsc.orgnih.govtriazolo[4,3-a]quinoline. nih.gov

A similar strategy can be employed for the synthesis of 7-alkoxy derivatives. Starting from 7-hydroxy-3,4-dihydro-2(1H)-quinolone, alkylation of the hydroxyl group introduces the desired alkoxy moiety. The subsequent steps of thionation and cyclization with methyl hydrazinocarboxylate lead to the formation of 8-alkoxy-4,5-dihydro- nih.govrsc.orgnih.govtriazole[4,3-a]quinoline-1-ones, where the alkoxy group is at the C-7 position of the quinoline core.

Introduction of Thiol and Thioether Groups

The introduction of thiol and thioether moieties to the nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoline core can significantly influence its biological activity. nih.gov These groups can alter lipophilicity, hydrogen bonding capacity, and metabolic stability.

Synthesis of Thiol Derivatives:

A common method for introducing a thiol group involves the reaction of a suitable precursor, such as a halo-substituted nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoline, with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH). youtube.com Alternatively, a thiol group can be generated from a thiourea (B124793) derivative through hydrolysis.

Synthesis of Thioether Derivatives:

Thioethers are readily prepared from the corresponding thiol derivatives via S-alkylation. masterorganicchemistry.com This is typically achieved by treating the thiol with an alkyl halide in the presence of a base. masterorganicchemistry.com Another approach involves the direct reaction of a halo-substituted nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoline with a thiol in the presence of a suitable catalyst. nih.gov The Mitsunobu reaction provides a mild method for the synthesis of thioethers from alcohols, though its application to tertiary alcohols can be challenging. beilstein-journals.org

A series of 2-(arylmethylthio)-3-phenylquinazolin-4-one derivatives have been synthesized and assessed for their antiplatelet aggregation activities. nih.gov

Table 1: Synthesis of Thioether Derivatives

Starting Material Reagent Product Reference
Halo- nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoline R-SH, Base Thioether derivative nih.gov
Thiol derivative R-X, Base Thioether derivative masterorganicchemistry.com

DEAD: Diethyl azodicarboxylate, PPh₃: Triphenylphosphine

Synthesis of Carboxy- and Carboethoxy-methylated Derivatives

The incorporation of carboxymethyl or carboethoxymethyl groups can enhance the polarity and solubility of nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoline derivatives. These functional groups can also serve as handles for further chemical modifications.

The synthesis of these derivatives is often achieved by reacting a suitable nucleophilic position on the triazoloquinoline ring, such as a thiol or an amino group, with an α-haloacetic acid ester (e.g., ethyl bromoacetate). Subsequent hydrolysis of the ester group affords the corresponding carboxylic acid.

For instance, 2-( nih.govnih.govresearchgate.netTriazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide has been utilized as a precursor for synthesizing novel quinoxaline derivatives. nih.gov

Formation of Amino Thiadiazole Derivatives via Dehydrative Cyclization

Thiadiazole rings are important pharmacophores known to exhibit a range of biological activities. The fusion of a thiadiazole ring to the nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoline system can lead to novel compounds with unique properties.

A common synthetic route to amino thiadiazole derivatives involves the dehydrative cyclization of a thiosemicarbazide (B42300) precursor. This precursor is typically prepared by reacting a carbohydrazide (B1668358) derivative of nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoline with a thiocyanate (B1210189) salt. The subsequent cyclization can be effected using a dehydrating agent such as concentrated sulfuric acid. researchgate.net This process can lead to the formation of various heterocyclic systems, including 1,3,4-thiadiazoles. nih.govnih.govresearchgate.net

Preparation of Hydrazide and Cyano/Carboxamido Methylated Derivatives

Hydrazide derivatives of nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoline are versatile intermediates for the synthesis of a wide range of heterocyclic compounds. mdpi.comresearchgate.net They are typically prepared by the hydrazinolysis of the corresponding ester. mdpi.com

Hydrazide Derivatives: The reaction of an ester derivative of nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoline with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695) yields the corresponding carbohydrazide. mdpi.com These hydrazides can then be used to construct other heterocyclic rings, such as pyrazoles or triazoles. nih.govekb.eg

Cyano/Carboxamido Methylated Derivatives: N-alkylation of the nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoline core with α-haloacetonitrile or an α-haloacetamide introduces cyano- or carboxamido-methyl groups, respectively. This reaction is typically carried out in the presence of a base to facilitate the nucleophilic substitution.

Mannich Base Formation

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine. wikipedia.orgbuchler-gmbh.com This reaction is a powerful tool for introducing aminomethyl groups into various molecules, including heterocyclic systems. wikipedia.org

In the context of nih.govnih.govresearchgate.nettriazolo[4,3-a]quinolines, a position with an active hydrogen can undergo a Mannich reaction to yield the corresponding Mannich base. The resulting β-amino carbonyl compounds, also known as Mannich bases, are valuable synthetic intermediates. buchler-gmbh.com The reaction mechanism initiates with the formation of an iminium ion from the amine and formaldehyde, which then reacts with the enol form of the carbonyl compound. wikipedia.org These bases have been investigated for various biological activities. nih.govgoogle.com

Table 2: Mannich Base Formation

Substrate Amine Product Reference
nih.govnih.govresearchgate.netTriazolo[4,3-a]quinoline derivative Secondary Amine (e.g., Morpholine) Mannich Base acs.org

Synthesis of Thioglucoside Derivatives

The attachment of sugar moieties, such as glucose, to a drug molecule can significantly impact its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. Thioglucosides are analogs of glucosides where the glycosidic oxygen is replaced by a sulfur atom.

The synthesis of thioglucoside derivatives of nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoline typically involves the reaction of a thiol-functionalized triazoloquinoline with an activated glucose derivative, such as acetobromoglucose. The reaction is usually performed in the presence of a base to facilitate the nucleophilic attack of the thiolate on the anomeric carbon of the glucose derivative. Subsequent deacetylation of the protected thioglucoside yields the final product.

Modifications for Improved Metabolic Stability

Metabolic instability can be a major hurdle in drug development. The nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoline scaffold can be modified to enhance its metabolic stability. ekb.eg Common strategies include:

Introduction of Halogen Atoms: The incorporation of fluorine, chlorine, or bromine atoms at strategic positions can block sites of metabolic oxidation.

Alkylation of Nitrogen Atoms: Methylation or other alkylation of nitrogen atoms within the triazole or quinoline rings can prevent N-dealkylation or oxidation.

Introduction of Electron-Withdrawing Groups: The addition of groups like nitro or cyano can decrease the electron density of the aromatic rings, making them less susceptible to oxidative metabolism.

For example, certain 1,2,4-triazolo[4,3-c]quinazolines have been investigated for their potential as anticancer agents, with modifications aimed at improving their inhibitory effects. ekb.eg

Advanced Synthetic Techniques

Modern synthetic chemistry offers a toolbox of advanced techniques that can accelerate the discovery and development of novel compounds. For the synthesis of acs.orgnih.govbeilstein-journals.orgtriazolo[4,3-a]quinolines, these techniques provide pathways to create libraries of compounds for screening, improve reaction efficiency, and reduce the environmental impact of chemical synthesis.

Solid-Phase Synthesis ofacs.orgnih.govbeilstein-journals.orgTriazolo[4,3-a]quinoline Libraries

Solid-phase synthesis is a powerful technique for the rapid generation of large numbers of compounds in a combinatorial fashion. While specific literature on the solid-phase synthesis of acs.orgnih.govbeilstein-journals.orgtriazolo[4,3-a]quinoline libraries is not abundant, the principles can be extrapolated from the synthesis of related heterocyclic systems, such as quinolinones. nih.gov

The general strategy for the solid-phase synthesis of a acs.orgnih.govbeilstein-journals.orgtriazolo[4,3-a]quinoline library would involve the immobilization of a suitable quinoline precursor onto a solid support, such as a resin. For instance, a 2-hydrazinoquinoline derivative could be anchored to the resin. This would be followed by the sequential addition of reagents in solution to build the triazole ring. The key advantages of this approach include the simplification of purification, as excess reagents and by-products can be washed away from the resin-bound product, and the potential for automation, which is ideal for creating large libraries for high-throughput screening.

A study on the solid-phase synthesis of 3,5-disubstituted-2-oxoquinolinones demonstrated the feasibility of this approach for a core component of the target scaffold. nih.gov In this work, 5-amino-1-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid was successfully loaded onto a 4-formyl-3,5-dimethoxyphenoxy (PL-FDMP) resin. nih.gov Subsequent diversification at the 3- and 5-positions was achieved with high purity and good yields. nih.gov This methodology highlights the potential for creating a library of acs.orgnih.govbeilstein-journals.orgtriazolo[4,3-a]quinolines by adapting the resin attachment and subsequent cyclization strategies.

Table 1: Example of Solid-Phase Synthesis of a Related Heterocyclic Library

ResinStarting MaterialKey ReactionProduct ClassReference
4-formyl-3,5-dimethoxyphenoxy (PL-FDMP) resin5-amino-1-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acidReductive amination and subsequent amide coupling3,5-disubstituted-2-oxoquinolinones nih.gov

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, increased product yields, and often, cleaner reaction profiles. beilstein-journals.orgrsc.org The application of microwave irradiation to the synthesis of triazole-fused heterocycles has been particularly successful.

In the context of acs.orgnih.govbeilstein-journals.orgtriazolo[4,3-a]quinoline synthesis, microwave energy can be effectively used to promote the cyclization and condensation reactions that form the heterocyclic core. For example, the synthesis of related triazoloquinazolinones has been achieved in nearly quantitative yields within minutes under microwave irradiation, a significant improvement over conventional methods that can take hours. beilstein-journals.org This rapid, three-component condensation reaction is also amenable to combinatorial work, further highlighting the utility of microwave synthesis in generating compound libraries. beilstein-journals.org

A notable example of microwave enhancement is the dehydration step in the synthesis of acs.orgnih.govbeilstein-journals.orgtriazolo[4,3-a]pyridines, a closely related scaffold. This reaction, which involves the cyclization of a hydrazide intermediate, is efficiently carried out in acetic acid under microwave irradiation. organic-chemistry.org Similarly, the synthesis of 1,2,4-triazolo[4,3-a]perimidines via cyclocondensation of 2-hydrazino-1H-perimidine with triethylorthoesters or aryl nitriles is greatly accelerated under solvent-free microwave conditions, offering high yields and a simple work-up procedure. researchgate.net

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for Related Triazolo-Fused Heterocycles

ProductMethodReaction TimeYieldReference
TriazoloquinazolinonesConventional HeatingHoursGood beilstein-journals.org
TriazoloquinazolinonesMicrowave IrradiationMinutesNearly Quantitative beilstein-journals.org
N-substituted-triazolyl-sulfanyl-propenamideConventional HeatingSeveral hours- rsc.org
N-substituted-triazolyl-sulfanyl-propenamideMicrowave Irradiation33-90 seconds82% rsc.org
1,3,5-trisubstituted-1,2,4-triazolesConventional Heating> 4 hours- rsc.org
1,3,5-trisubstituted-1,2,4-triazolesMicrowave Irradiation1 minute85% rsc.org

Green Chemistry Principles inacs.orgnih.govbeilstein-journals.orgTriazolo[4,3-a]quinoline Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of acs.orgnih.govbeilstein-journals.orgtriazolo[4,3-a]quinolines, these principles can be applied through various strategies, including the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. acs.orgijpsjournal.com

One key aspect of green chemistry is the replacement of volatile and hazardous organic solvents with more sustainable alternatives. For the synthesis of N-fused 1,2,4-triazoles, polyethylene (B3416737) glycol (PEG) has been used as a recyclable reaction medium. organic-chemistry.org Water is another excellent green solvent, and its use has been demonstrated in the iodine-mediated oxidative C-N and N-S bond formations for the synthesis of N-fused 3-amino-1,2,4-triazoles. organic-chemistry.org

The use of nanocatalysts is another promising green approach for quinoline synthesis. acs.orgnih.gov These catalysts can offer high efficiency and can often be recovered and reused, minimizing waste. nih.gov For instance, a magnetic nanoparticle-supported Brønsted acidic ionic liquid has been used for the one-pot synthesis of polysubstituted quinolines under solvent-free conditions. nih.gov

Solvent-free synthesis, often coupled with microwave irradiation, represents a particularly green approach by eliminating the need for a solvent altogether. researchgate.netresearchgate.net This not only reduces waste but can also lead to shorter reaction times and simpler purification procedures. The development of such methods for the acs.orgnih.govbeilstein-journals.orgtriazolo[4,3-a]quinoline scaffold is an active area of research.

Table 3: Application of Green Chemistry Principles in the Synthesis of Quinolines and Fused Triazoles

Green PrincipleApplicationExample Compound ClassReference
Use of Recyclable Reaction MediumPolyethylene Glycol (PEG)N-fused 1,2,4-triazoles organic-chemistry.org
Use of Environmentally Benign SolventWaterN-fused 3-amino-1,2,4-triazoles organic-chemistry.org
Use of Recyclable CatalystNanocatalysts (e.g., Fe3O4-supported ionic liquid)Polysubstituted quinolines nih.gov
Solvent-Free SynthesisMicrowave-assisted cyclocondensation1,2,4-triazolo[4,3-a]perimidines researchgate.net

Pharmacological Activities Of 1 2 3 Triazolo 4,3 a Quinoline Derivatives

Anticonvulsant Activity

Derivatives of researchgate.netresearchgate.netnih.govtriazolo[4,3-a]quinoline have been extensively investigated for their potential as anticonvulsant agents. These studies typically involve a battery of standardized tests to assess efficacy and neurotoxicity.

Evaluation in Maximal Electroshock (MES) Test

The maximal electroshock (MES) test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures. In this test, a number of researchgate.netresearchgate.netnih.govtriazolo[4,3-a]quinoline derivatives have demonstrated significant anticonvulsant activity. For instance, 7-hexyloxy-5-phenyl- researchgate.netresearchgate.netnih.gov-triazolo[4,3-a]quinoline (4f) was identified as a highly potent compound with a median effective dose (ED50) of 6.5 mg/kg. researchgate.net Another derivative, 7-(3-fluorobenzylamino)-4,5-dihydro- researchgate.netresearchgate.netnih.govtrizolo[4,3-a]quinoline (4i), also showed notable efficacy in the MES test with an ED50 of 15.3 mg/kg. researchgate.net

Furthermore, a series of 5-alkoxy- researchgate.netresearchgate.netnih.govtriazolo[4,3-a]quinoline derivatives were synthesized and evaluated, with 5-hexyloxy- researchgate.netresearchgate.netnih.govtriazolo[4,3-a]quinoline (3f) emerging as the most potent in this series. researchgate.net In a separate study, 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline (3f) displayed a strong anticonvulsant effect with an ED50 of 27.4 mg/kg in the MES test. nih.govualberta.caresearchgate.netresearchgate.net The introduction of a triazole ring, but not a triazolone ring, into the quinoline (B57606) structure was found to significantly enhance anticonvulsant activity. nih.govualberta.caresearchgate.net

The following table summarizes the MES test results for selected researchgate.netresearchgate.netnih.govtriazolo[4,3-a]quinoline derivatives.

CompoundMES ED50 (mg/kg)
7-hexyloxy-5-phenyl- researchgate.netresearchgate.netnih.gov-triazolo[4,3-a]quinoline (4f)6.5 researchgate.net
7-(3-fluorobenzylamino)-4,5-dihydro- researchgate.netresearchgate.netnih.govtrizolo[4,3-a]quinoline (4i)15.3 researchgate.net
5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline (3f)27.4 nih.govualberta.caresearchgate.netresearchgate.net

Evaluation in Pentylenetetrazol (PTZ) Induced Seizure Test

The pentylenetetrazol (PTZ) induced seizure test is used to identify compounds that can protect against myoclonic and absence seizures. Several researchgate.netresearchgate.netnih.govtriazolo[4,3-a]quinoline derivatives have shown efficacy in this model. Notably, 7-(3-bromine-benzylamino)-4,5-dihydro- researchgate.netresearchgate.netnih.govtriazolo[4,3-a]quinoline (4j) was highly effective with an ED50 of 5.0 mg/kg. researchgate.net The compound 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline (3f) also demonstrated potent activity with an ED50 of 22.0 mg/kg in the anti-PTZ test. nih.govualberta.caresearchgate.netresearchgate.net

Research has indicated that the presence of a triazole moiety is crucial for the anticonvulsant effects observed in the PTZ test. nih.govualberta.caresearchgate.net

The table below presents the PTZ test results for key researchgate.netresearchgate.netnih.govtriazolo[4,3-a]quinoline derivatives.

CompoundPTZ ED50 (mg/kg)
7-(3-bromine-benzylamino)-4,5-dihydro- researchgate.netresearchgate.netnih.govtriazolo[4,3-a]quinoline (4j)5.0 researchgate.net
5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline (3f)22.0 nih.govualberta.caresearchgate.netresearchgate.net

Neurotoxicity Assessment via Rotarod Assay

The rotarod assay is a standard method for assessing motor coordination and potential neurotoxicity of drug candidates. ualberta.ca A desirable anticonvulsant should exhibit high efficacy with low neurotoxicity. In this regard, several researchgate.netresearchgate.netnih.govtriazolo[4,3-a]quinoline derivatives have shown a favorable profile. For example, 7-(3-bromine-benzylamino)-4,5-dihydro- researchgate.netresearchgate.netnih.govtriazolo[4,3-a]quinoline (4j) was found to be safer than reference drugs, with a protective index (PI) of 20.7. researchgate.net The protective index is the ratio of the neurotoxic dose (TD50) to the effective dose (ED50).

Similarly, 7-hexyloxy-5-phenyl- researchgate.netresearchgate.netnih.gov-triazolo[4,3-a]quinoline (4f) exhibited a very high protective index of 35.1, and 5-benzyloxy- researchgate.netresearchgate.netnih.govtriazolo[4,3-a]quinoline (3j) had a PI value of 12.0, indicating a good safety margin. researchgate.net The neurotoxicity of these compounds is a critical factor in determining their potential for further development. ualberta.ca

The following table displays the protective index values for selected derivatives.

CompoundProtective Index (PI)
7-hexyloxy-5-phenyl- researchgate.netresearchgate.netnih.gov-triazolo[4,3-a]quinoline (4f)35.1 researchgate.net
7-(3-bromine-benzylamino)-4,5-dihydro- researchgate.netresearchgate.netnih.govtriazolo[4,3-a]quinoline (4j)20.7 researchgate.net
5-benzyloxy- researchgate.netresearchgate.netnih.govtriazolo[4,3-a]quinoline (3j)12.0 researchgate.net
7-(3-fluorobenzylamino)-4,5-dihydro- researchgate.netresearchgate.netnih.govtrizolo[4,3-a]quinoline (4i)7.2 researchgate.net

Efficacy Comparisons with Standard Antiepileptic Drugs

An important aspect of evaluating new anticonvulsant candidates is to compare their efficacy and safety with existing antiepileptic drugs (AEDs). Several studies have shown that certain researchgate.netresearchgate.netnih.govtriazolo[4,3-a]quinoline derivatives possess protective indices that are significantly higher than those of commonly used drugs like phenytoin (B1677684) and carbamazepine. researchgate.net For instance, the PI value for 7-hexyloxy-5-phenyl- researchgate.netresearchgate.netnih.gov-triazolo[4,3-a]quinoline (4f) was much higher than that of phenytoin. researchgate.net Additionally, 5-benzyloxy- researchgate.netresearchgate.netnih.govtriazolo[4,3-a]quinoline (3j) was found to be safer than carbamazepine. researchgate.net

These comparisons highlight the potential of researchgate.netresearchgate.netnih.govtriazolo[4,3-a]quinoline derivatives as promising alternatives to current AEDs, potentially offering improved therapeutic windows.

Isoniazid (B1672263) and Thiosemicarbazide (B42300) Test Responses

To elucidate the potential mechanisms of anticonvulsant action, some researchgate.netresearchgate.netnih.govtriazolo[4,3-a]quinoline derivatives have been tested against seizures induced by isoniazid and thiosemicarbazide. These tests can provide insights into the involvement of the GABAergic system. For example, compound 5-pentyloxy-[l,2,4] triazolo[4,3-α]quinazoline (2d) was effective against seizures induced by both isoniazid and thiosemicarbazide. researchgate.net This suggests that the anticonvulsant effects of this class of compounds may be mediated, at least in part, through the enhancement of GABAergic neurotransmission. researchgate.net

Antimicrobial Activity

In addition to their anticonvulsant properties, derivatives of the researchgate.netresearchgate.netnih.govtriazolo[4,3-a]quinoline scaffold have been explored for their antimicrobial potential. The 1,2,4-triazole (B32235) moiety is a well-known pharmacophore in many antimicrobial agents. nih.gov

Studies have shown that some researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyrazine derivatives exhibit moderate to good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. nih.gov For instance, one such derivative displayed antibacterial activity comparable to the first-line agent ampicillin. nih.gov The mechanism of action for some 1,2,4-triazole derivatives is believed to involve the disruption of the bacterial cell membrane and inhibition of DNA gyrase and topoisomerase IV. nih.gov

Furthermore, novel quinoline-based thiosemicarbazide derivatives have been synthesized and evaluated for their antitubercular, antibacterial, and antifungal activities. nih.gov One compound, N-(3-Chlorophenyl)-2-(quinolin-8-ylsulfonyl)hydrazine-1-carbothioamide (QST4), was particularly effective against Mycobacterium tuberculosis H37Rv and was also tested against isoniazid-resistant clinical isolates. nih.gov Molecular docking studies suggested that its antimycobacterial activity might be due to the inhibition of the InhA enzyme. nih.gov

The following table provides a summary of the antimicrobial activity of selected related compounds.

CompoundTarget OrganismActivity
researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyrazine derivative (2e)S. aureus, E. coliMICs: 32 µg/mL (S. aureus), 16 µg/mL (E. coli) nih.gov
N-(3-Chlorophenyl)-2-(quinolin-8-ylsulfonyl)hydrazine-1-carbothioamide (QST4)M. tuberculosis H37RvEffective nih.gov

Antibacterial Spectrum against Gram-Positive and Gram-Negative Bacteria

Derivatives of the researchgate.netnih.govnih.govtriazolo[4,3-a]quinoline scaffold have been investigated for their antibacterial properties against a variety of bacterial strains.

Some synthesized researchgate.netnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives have demonstrated antibacterial and/or antifungal activities. researchgate.net The antibacterial activity of ofloxacin (B1677185) was enhanced by the incorporation of a 1,2,4-triazole ring, with some derivatives showing comparable activity to the parent drug against Gram-positive and Gram-negative bacteria. nih.gov Specifically, certain ofloxacin analogues with a 1,2,4-triazole moiety exhibited minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 µg/mL against S. aureus, S. epidermis, B. subtilis, and E. coli. nih.gov

Similarly, clinafloxacin-triazole hybrids displayed high inhibitory efficacy against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.25 to 32 µg/mL. nih.gov Another study revealed that a specific 1,2,4-triazole derivative with a 3,4-dichlorobenzyl group showed more potent antibacterial activity against B. proteus (MIC: 0.5 μg/mL) than standard drugs like norfloxacin (B1679917) and chloramphenicol. nih.gov Furthermore, certain 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol derivatives have shown high activity against Gram-positive bacteria such as S. aureus and S. pyogenes, with MIC values of 0.264 and 0.132 mM, respectively. nih.gov

A series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their antimicrobial activities. nih.gov Several of these compounds demonstrated significant activity against both Gram-positive (S. aureus and B. subtilis) and Gram-negative (E. coli and P. aeruginosa) bacteria. nih.gov

Compound ClassBacterial StrainsActivity (MIC)Reference
Ofloxacin-1,2,4-triazole analoguesS. aureus, S. epidermis, B. subtilis, E. coli0.25 - 1 µg/mL nih.gov
Clinafloxacin-triazole hybridsGram-positive and Gram-negative bacteria0.25 - 32 µg/mL nih.gov
1,2,4-Triazole with 3,4-dichlorobenzyl groupB. proteus0.5 µg/mL nih.gov
4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiolS. aureus, S. pyogenes0.264 mM, 0.132 mM nih.gov
1,2,4-Triazolo[1,5-a]pyrimidine derivativesS. aureus, B. subtilis, E. coli, P. aeruginosaSignificant activity nih.gov

Antifungal Efficacy

The antifungal potential of researchgate.netnih.govnih.govtriazolo[4,3-a]quinoline derivatives has also been explored.

Several newly synthesized 1,2,4-triazole phenylquinoline derivatives have shown promising antifungal activity when compared to the standard drug fluconazole (B54011). researchgate.net Additionally, certain researchgate.netnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives have demonstrated antifungal properties. researchgate.net

Derivatives of 1,2,4-triazole have shown a broad spectrum of antifungal activity. For instance, myrtenal (B1677600) derivatives bearing a 1,2,4-triazole-thioether moiety exhibited enhanced antifungal activity, with some compounds showing an inhibitory rate of 90-98% against P. piricola. nih.gov Furthermore, a series of triazole-oxadiazole derivatives were evaluated for their antifungal activities against various Candida species, with one compound being equipotent to ketoconazole (B1673606) against C. albicans and C. glabrata. nih.gov

Compound ClassFungal StrainsActivityReference
1,2,4-Triazole phenylquinoline derivativesNot specifiedPromising activity compared to fluconazole researchgate.net
Myrtenal-1,2,4-triazole-thioether derivativesP. piricola90-98% inhibition nih.gov
Triazole-oxadiazole derivativesC. albicans, C. glabrataEquipotent to ketoconazole nih.gov

Anticancer and Antiproliferative Activity

A significant area of research for researchgate.netnih.govnih.govtriazolo[4,3-a]quinoline derivatives has been their potential as anticancer agents.

Numerous studies have demonstrated the cytotoxic and antiproliferative effects of researchgate.netnih.govnih.govtriazolo[4,3-a]quinoline derivatives against various human cancer cell lines.

A series of novel researchgate.netnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives were designed as DNA intercalators and evaluated against HepG2 (hepatocellular carcinoma), HCT-116 (colorectal carcinoma), and MCF-7 (breast adenocarcinoma) cell lines. rsc.org One compound, 12d, was identified as the most potent, with IC50 values of 22.08 ± 2.1, 27.13 ± 2.2, and 17.12 ± 1.5 μM against HepG2, HCT-116, and MCF-7 cells, respectively. rsc.org

Another study on new researchgate.netnih.govnih.govtriazolo[4,3-c]quinazolines showed cytotoxic effects on both HeLa (cervical cancer) and B16 (melanoma) tumor cell lines, with the B16 cells being more sensitive. nih.gov The most effective derivative, NTCHMTQ, induced morphological changes and necrosis in B16 cells at micromolar concentrations. nih.gov Similarly, a series of triazoloquinazoline derivatives were evaluated for their anticancer activity against four human cancer cell lines: HePG-2, MCF-7, PC3 (prostate cancer), and HCT-116. ekb.eg Compound 9 showed the highest inhibitory effect against HCT-116 (IC50 = 17.35 µM) and moderate activity against HePG2 (IC50 = 29.47 µM). ekb.eg

Furthermore, novel researchgate.netnih.govnih.govtriazolo[4,3-a]quinoxalines were designed and evaluated for their cytotoxic activities on the A375 melanoma cell line. mdpi.com Compounds 16a and 16b displayed cytotoxic activities in the micromolar range, while compound 17a showed a potent EC50 of 365 nM. mdpi.com

Compound/DerivativeCancer Cell Line(s)Activity (IC50/EC50)Reference
Compound 12d ( researchgate.netnih.govnih.govtriazolo[4,3-a]quinoxaline derivative)HepG2, HCT-116, MCF-722.08 µM, 27.13 µM, 17.12 µM rsc.org
NTCHMTQ ( researchgate.netnih.govnih.govtriazolo[4,3-c]quinazoline derivative)HeLa, B16Induces necrosis in B16 cells nih.gov
Compound 9 (triazoloquinazoline derivative)HCT-116, HePG217.35 µM, 29.47 µM ekb.eg
Compound 17a ( researchgate.netnih.govnih.govtriazolo[4,3-a]quinoxaline derivative)A375 (melanoma)365 nM mdpi.com

In addition to their anticancer activity, the cytotoxicity of these compounds has been assessed.

A study on triazoloquinazoline derivatives showed that most of the synthesized compounds displayed moderate cytotoxic activities against the selected cancer cell lines. ekb.eg Another study on new researchgate.netnih.govnih.govtriazolo[4,3-c]quinazolines demonstrated that five of the tested derivatives acted cytotoxically on both HeLa and B16 tumor cell lines. nih.gov

Antiviral Activity

The antiviral potential of researchgate.netnih.govnih.govtriazolo[4,3-a]quinoline derivatives has been investigated against a range of viruses.

A series of novel researchgate.netnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives were synthesized and screened for their antiviral activity. researchgate.net While most of the tested compounds exhibited cytotoxicity at a concentration of 160 μg/ml, one compound showed promising antiviral activity. researchgate.net The 1,2,4-triazole ring is a key structural feature in many compounds with antiviral properties. nih.gov Triazole derivatives have been shown to be effective against a wide range of DNA and RNA viruses, including herpes simplex virus, HIV, and influenza viruses. nih.gov

A novel method for synthesizing 1,2,4-triazole- and tetrazole-containing 4H-thiopyrano[2,3-b]quinolines was developed, and the target compounds were evaluated for their antiviral activities against the influenza A/Puerto Rico/8/34 virus. mdpi.com The compounds exhibited low toxicity and some showed moderate antiviral activity. mdpi.com

Analgesic Activity

Several studies have explored the analgesic properties of researchgate.netnih.govnih.govtriazolo[4,3-a]quinoline derivatives.

A series of 1,2,4-triazolo[4,3-a]quinoline derivatives were synthesized and tested in vivo for their analgesic activities. nih.gov Some of the tested triazoles showed analgesic activity in the acetic acid writhing test. nih.gov The triazole nucleus is a component of various molecules that exhibit a wide range of pharmacological activities, including analgesic effects. researchgate.net

Anti-inflammatory Activity

Derivatives of nih.govnih.govacs.orgtriazolo[4,3-a]quinoline have been investigated for their potential as anti-inflammatory agents. A study described the synthesis of a series of these compounds and their subsequent in vivo evaluation for anti-inflammatory and analgesic properties. nih.gov Certain tested triazoles demonstrated notable analgesic effects in the acetic acid writhing test and exhibited anti-inflammatory activity in the carrageenan paw edema assay. nih.gov This suggests that the nih.govnih.govacs.orgtriazolo[4,3-a]quinoline core can serve as a template for the development of new anti-inflammatory drugs.

Antimalarial Activity

The quest for new antimalarial agents has led to the exploration of various heterocyclic compounds, including nih.govnih.govacs.orgtriazolo[4,3-a]quinoline derivatives. While much of the focus has been on related structures like triazolopyrimidines and quinolinyl-1H-1,2,3-triazoles, the broader quinoline class, to which nih.govnih.govacs.orgtriazolo[4,3-a]quinolines belong, is a cornerstone of antimalarial drug discovery. malariaworld.orgnih.gov For instance, a comparative study highlighted the potent anti-P. falciparum activity of triazolopyrimidine derivatives, which are structurally related to the triazoloquinoline core. malariaworld.org Some of the most active compounds in that study exhibited IC50 values in the nanomolar range, comparable to the standard drug chloroquine. malariaworld.org Another area of related research involves nih.govnih.govacs.orgtriazolo[4,3-a]quinoxaline analogs, which have shown promise against Schistosoma mansoni, a parasitic flatworm. asm.orgnih.gov This activity in a related parasitic disease suggests the potential for similar scaffolds to be active against malaria.

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis (MTB) has necessitated the search for novel antitubercular agents. frontiersin.org Derivatives of nih.govnih.govacs.orgtriazolo[4,3-a]quinoline and related quinoline-triazole hybrids have been a focus of this research. frontiersin.orgnih.gov A study involving the synthesis of 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives identified compounds with significant activity against various mycobacterial strains, including M. tuberculosis. frontiersin.orgnih.gov One compound, in particular, demonstrated a minimum inhibitory concentration (MIC) of 12.5 μg/mL. frontiersin.org The mechanism of action for some of these hybrids is believed to be the inhibition of the InhA enzyme, which is crucial for the survival of M. tuberculosis. frontiersin.orgnih.gov

It is worth noting that other related heterocyclic systems have also shown promise. For example, certain quinazoline (B50416) derivatives have exhibited antimycobacterial activity against a range of mycobacterial species. nih.gov Specifically, 4-(S-Butylthio)quinazoline was found to be more active than isoniazid against atypical mycobacteria. nih.gov Furthermore, various azolo[5,1-c] nih.govnih.govacs.orgtriazines have been studied for their tuberculostatic activity, with some compounds showing MIC values as low as 3.1 µg/mL. researchgate.net The broad anti-infective potential of the 1,2,4-triazole moiety is well-documented, with applications against viruses and other microbes. mdpi.com

Other Biological Activities

Beyond the activities detailed above, nih.govnih.govacs.orgtriazolo[4,3-a]quinoline derivatives have been explored for a range of other biological targets.

Certain pyridyl-substituted 4,5-dihydro- nih.govnih.govacs.orgtriazolo[4,3-a]quinolines have been identified as potent and selective inhibitors of aldosterone (B195564) synthase (CYP11B2). nih.govacs.org Inhibition of this enzyme is a promising therapeutic strategy for conditions associated with excessive aldosterone production. nih.gov Modifications to the structure of these compounds led to the development of derivatives with improved metabolic stability in human liver microsomes. nih.gov One notable compound exhibited a half-life of well over 120 minutes, a potent IC50 of 4.2 nM, and high selectivity over other cytochrome P450 enzymes. nih.govacs.org

The nih.govnih.govacs.orgtriazolo[4,3-a]quinazoline scaffold, a close structural relative of the quinoline series, has been a source of potent H1-antihistaminic agents. nih.govresearchgate.net In one study, a series of 1-substituted-4-(3-methylphenyl)- nih.govnih.govacs.orgtriazolo[4,3-a]quinazolin-5(4H)-ones were synthesized and tested for their ability to protect guinea pigs from histamine-induced bronchospasm. nih.gov One compound, 1-methyl-4-(3-methylphenyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-one, was found to be nearly as potent as the reference drug chlorpheniramine (B86927) maleate, with the added benefit of significantly lower sedative effects. nih.gov A similar study on 1-substituted-4-(3-chlorophenyl) analogs also yielded a potent compound with minimal sedation. researchgate.net The antihistaminic potential has also been observed in nih.govnih.govacs.orgtriazolo[4,3-a]quinoxaline-1,4-diones, which were effective inhibitors of histamine (B1213489) release. nih.gov

While research on direct benzodiazepine (B76468) receptor agonism of nih.govnih.govacs.orgtriazolo[4,3-a]quinolines is limited, related structures have shown significant activity at this receptor. For instance, a series of pyrazolo[4,3-c]quinolin-3-ones were found to be high-affinity ligands for the central benzodiazepine receptor. nih.gov Additionally, novel 8-chloro-6-(2-fluorophenyl)-1-(aryl)-4H- nih.govnih.govacs.orgtriazolo[4,3-a] nih.govacs.orgbenzodiazepines have been synthesized and shown to possess excellent anticonvulsant activity, which is often mediated by benzodiazepine receptor agonism. nih.gov Another study focused on 5-substituted-phenyl-4,5-dihydro- nih.govnih.govacs.orgtriazolo[4,3-a]quinolines and found that these compounds had significant anticonvulsant effects in both maximal electroshock and subcutaneous pentylenetetrazol seizure models. nih.gov The most potent of these, 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline, had an ED50 of 27.4 mg/kg in the former test and 22.0 mg/kg in the latter. nih.gov

Structure Activity Relationship Sar Studies Of 1 2 3 Triazolo 4,3 a Quinoline Derivatives

Structural Modulations for Enhanced Anticonvulsant Activity

The quest for more effective and safer antiepileptic drugs has driven extensive research into the SAR of nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoline derivatives. Modifications at various positions of the quinoline (B57606) and triazole rings have been found to significantly impact their anticonvulsant efficacy.

Influence of Electron-Donating and Electron-Withdrawing Groups on Phenyl Rings

The nature and position of substituents on a phenyl ring attached to the nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoline core play a pivotal role in modulating anticonvulsant activity. Studies have shown that the presence of a phenyl ring itself is a crucial element for anticonvulsant action. nih.gov

Research indicates that the introduction of certain substituents can enhance activity. For instance, theoretical studies suggest that spatially remote hydrophobic domains, often phenyl rings, are necessary for good anticonvulsant activity. nih.gov The specific electronic effects of these substituents are critical. While a comprehensive SAR study detailing the effects of a wide range of electron-donating and electron-withdrawing groups is still evolving, initial findings point towards a nuanced relationship. For example, some studies on related triazole-containing compounds suggest that electron-withdrawing groups on phenyl rings can enhance activity. nih.gov

Comparative Analysis of Triazole vs. Triazolone Moieties

A key structural variation explored in the development of nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoline-based anticonvulsants is the comparison between the triazole and triazolone forms. A significant finding is that the triazole moiety is crucial for potent anticonvulsant effects. nih.govualberta.ca

In a comparative study, 5-substituted-phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolines (possessing a triazole ring) demonstrated significant anticonvulsant activity. nih.govualberta.ca In stark contrast, the corresponding 5-substituted-phenyl-4,5-dihydro-1,2,4-triazolo-[4,3-a]quinoline-1(2H)-ones (containing a triazolone moiety) were devoid of anticonvulsant effects, even at high doses. nih.govualberta.ca This suggests that the electronic and structural properties of the triazole ring are essential for interaction with the biological target responsible for anticonvulsant action. Similarly, another study on 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinolines and their triazolone counterparts revealed that the replacement of the triazole with a triazolone markedly decreased the activity. nih.gov

Effects of Alkoxy Substitutions

The introduction of alkoxy groups at various positions on the quinoline ring has been a fruitful strategy for enhancing anticonvulsant activity. The length and nature of the alkoxy chain can significantly influence potency and neurotoxicity.

Several studies have highlighted the positive impact of alkoxy substituents. For instance, a series of 5-alkoxy- nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoline derivatives were synthesized and evaluated, with 5-hexyloxy- nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoline emerging as a potent anticonvulsant. nih.govlookchem.com Another study on 7-alkoxy derivatives identified 7-(hexyloxy)-4,5-dihydro- nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoline-1-carboxamide as a highly active compound with low toxicity. nih.gov The position of the alkoxy group also matters, as demonstrated by the potent activity of 5-pentyloxy- nih.govresearchgate.netnih.govtriazolo[4,3-a]quinazoline. researchgate.net Furthermore, 7-benzyloxy-4,5-dihydro- nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoline showed notable anticonvulsant effects. researchgate.net

Anticonvulsant Activity of Alkoxy-Substituted nih.govresearchgate.netnih.govTriazolo[4,3-a]quinoline Derivatives
CompoundSubstitutionAnticonvulsant Activity (ED50 in mg/kg)Reference
5-Hexyloxy- nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoline5-Hexyloxy19.0 (MES test) nih.gov
5-Benzyloxy- nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoline5-Benzyloxy22.8 (MES test) nih.gov
7-(Hexyloxy)-4,5-dihydro- nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoline-1-carboxamide7-Hexyloxy30.1 (MES test) nih.gov
5-Pentyloxy- nih.govresearchgate.netnih.govtriazolo[4,3-a]quinazoline5-Pentyloxy19.7 (MES test) researchgate.net
7-Benzyloxy-4,5-dihydro- nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoline7-Benzyloxy17.3 (MES test), 24 (scMet test) researchgate.net

Impact of Halogen Atom Incorporation

The introduction of halogen atoms, particularly on the phenyl ring, has been shown to be a beneficial modification for enhancing the anticonvulsant activity of nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoline derivatives.

Specifically, the presence of a fluorine atom at the para-position of the phenyl ring has been associated with a significant increase in anticonvulsant potency. nih.govualberta.ca For example, 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline was identified as a particularly potent anticonvulsant agent. nih.govualberta.ca In a series of 7-substituted-benzylamino-4,5-dihydro- nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoline derivatives, the compound with a 3-bromine-benzylamino group exhibited the most effective anticonvulsant activity in the subcutaneous pentylenetetrazole (sc-PTZ) test. researchgate.net This suggests that both the type of halogen and its position are critical determinants of activity.

SAR Governing Antimicrobial Efficacy

Beyond their effects on the central nervous system, nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoline derivatives have also been investigated for their potential as antimicrobial agents. The structural features influencing this activity are beginning to be understood.

Studies on a series of triazolo[1,5-a]quinoline derivatives revealed that certain compounds exhibited notable antibacterial and antifungal activity. rsc.org For instance, some derivatives showed high activity against Escherichia coli, while others were effective against Fusarium sp.. rsc.org One compound, in particular, displayed a broad spectrum of activity against Bacillus cereus, Escherichia coli, and Rhizoctonia sp.. rsc.org Another study on a triazolo[1,5-a]quinazolinone derivative demonstrated inhibitory effects against Proteus mirabilis and Escherichia coli, which was attributed to the compound's hydrophobic nature. nih.gov The same compound also showed moderate antifungal activity against Candida albicans and Aspergillus flavus, and was a good inhibitor of Aspergillus niger. nih.gov These findings suggest that lipophilicity and specific structural motifs contribute to the antimicrobial properties of this class of compounds.

SAR for Anticancer and Antiviral Properties

The versatile nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoline scaffold has also shown promise in the development of anticancer and antiviral agents. The SAR for these activities appears to be distinct from that for anticonvulsant and antimicrobial effects.

In the realm of anticancer research, a study on triazoloquinazolines, a related class of compounds, showed that some derivatives displayed moderate cytotoxic activity against various human cancer cell lines, including hepatocellular carcinoma, mammary gland breast cancer, human prostate cancer, and colorectal carcinoma. ekb.eg For triazolo[1,5-a]quinoline derivatives, certain compounds demonstrated strong inhibitory effects against breast cancer cell lines, while others were moderately active against liver carcinoma cell lines. rsc.org Research on 1,2,4-triazolo-linked bis-indolyl conjugates has provided some SAR insights, indicating that aliphatic substitutions on the triazole ring and the presence of specific halogen atoms can enhance cytotoxic activity. mdpi.com

Information specifically detailing the SAR of nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoline derivatives for antiviral properties is less prevalent in the reviewed literature. However, the broader class of quinoline derivatives is known to possess antiviral activities. nih.gov Further research is needed to specifically delineate the structural requirements for antiviral efficacy within the nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoline series.

Specific Substituent Effects on Aldosterone (B195564) Synthase Inhibition

The inhibition of aldosterone synthase (CYP11B2) is a key therapeutic strategy for managing conditions associated with elevated aldosterone levels. Structure-activity relationship (SAR) studies of nih.govuomustansiriyah.edu.iqnih.govtriazolo[4,3-a]quinoline derivatives have identified specific substituent effects that significantly influence their inhibitory potency and selectivity against this enzyme.

Research has focused on modifying the nih.govuomustansiriyah.edu.iqnih.govtriazolo[4,3-a]quinoline scaffold to enhance its interaction with the active site of CYP11B2. A significant breakthrough in this area involves the introduction of a pyridyl group to the core structure, leading to the development of potent and selective inhibitors. nih.gov

One of the most promising compounds to emerge from these studies is 9-fluoro-1-methyl-7-(4-methylpyridin-3-yl)-4,5-dihydro nih.govuomustansiriyah.edu.iqnih.govtriazolo[4,3-a]quinoline. This derivative demonstrates high inhibitory potency with an IC50 value of 4.2 nM against CYP11B2. nih.gov The specific substitutions on this molecule contribute significantly to its efficacy. The fluorine atom at the 9-position and the methyl group at the 1-position are crucial for its potent inhibitory activity. Furthermore, the presence of a 4-methylpyridin-3-yl group at the 7-position is a key determinant of its high affinity for the enzyme. nih.gov

These modifications not only enhance the inhibitory power but also improve the metabolic stability of the compound in human liver microsomes, a critical factor for drug development. The strategic placement of these substituents has resulted in a compound with a significantly longer half-life while maintaining high potency and selectivity for aldosterone synthase over other related cytochrome P450 enzymes. nih.gov

The table below summarizes the key substituent effects on the aldosterone synthase inhibition of a notable nih.govuomustansiriyah.edu.iqnih.govtriazolo[4,3-a]quinoline derivative.

Compound Substituent at Position 1 Substituent at Position 7 Substituent at Position 9 Aldosterone Synthase (CYP11B2) IC50 (nM)
9-fluoro-1-methyl-7-(4-methylpyridin-3-yl)-4,5-dihydro nih.govuomustansiriyah.edu.iqnih.govtriazolo[4,3-a]quinolineMethyl4-methylpyridin-3-ylFluoro4.2 nih.gov

Mechanistic Investigations Of 1 2 3 Triazolo 4,3 a Quinoline Biological Actions

Elucidation of Molecular Targets and Pathways

The biological activities of nih.govnih.govebi.ac.uktriazolo[4,3-a]quinoline derivatives are a consequence of their interaction with a range of molecular targets and cellular pathways. These compounds have been identified as inhibitors of crucial enzymes and modulators of key signaling pathways, leading to their observed pharmacological effects. For instance, different derivatives have been shown to target enzymes like aldosterone (B195564) synthase (CYP11B2), topoisomerase II, and receptor tyrosine kinases such as c-Met and VEGFR-2. nih.govnih.govnih.gov The anticancer properties are often linked to the inhibition of these kinases and the subsequent disruption of signaling pathways vital for tumor growth and angiogenesis. nih.govacs.org Furthermore, their anticonvulsant effects are largely attributed to the enhancement of GABAergic neurotransmission, suggesting an interaction with GABA receptors.

Role in GABAergic Neurotransmission

The anticonvulsant properties of several nih.govnih.govebi.ac.uktriazolo[4,3-a]quinoline derivatives are believed to stem from their ability to enhance GABAergic neurotransmission. Gamma-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its potentiation is a common mechanism for anticonvulsant drugs. bohrium.com Studies suggest that these compounds may act on GABA(A) receptors, which are ligand-gated ion channels. nih.govnih.gov The interaction with these receptors, possibly at the benzodiazepine (B76468) binding site, leads to an increased influx of chloride ions, hyperpolarizing the neuron and thus inhibiting the propagation of seizure activity. bohrium.comnih.gov While the precise interactions are still under investigation, the structural similarities of some derivatives to known benzodiazepine receptor ligands support this hypothesis. nih.govnih.gov

Inhibition of Specific Enzymes (e.g., CYP11B2)

Derivatives of the nih.govnih.govebi.ac.uktriazolo[4,3-a]quinoline scaffold have demonstrated significant inhibitory activity against specific enzymes, highlighting a key mechanism of their biological action.

Aldosterone Synthase (CYP11B2): Certain pyridyl substituted 4,5-dihydro- nih.govnih.govebi.ac.uktriazolo[4,3-a]quinolines have been identified as potent and selective inhibitors of CYP11B2, the key enzyme for aldosterone biosynthesis. nih.gov Inhibition of this enzyme is a therapeutic strategy for conditions like congestive heart failure and hypertension. researchgate.net One such compound exhibited a high inhibitory potency with an IC50 value of 4.2 nM and a selectivity of 422-fold over the related enzyme CYP11B1. nih.gov

Topoisomerase II (Topo II): Some nih.govnih.govebi.ac.uktriazolo[4,3-c]quinazoline derivatives, a related class of compounds, function as intercalative Topoisomerase II inhibitors. nih.govnih.gov These compounds can insert themselves into DNA and inhibit the action of Topo II, an enzyme crucial for managing DNA tangles during replication and transcription. nih.gov This inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells. For example, one derivative showed a Topo II catalytic inhibitory effect at a concentration of 10 μM, with an IC50 value of 15.16 μM. nih.govplos.org

c-Met and VEGFR-2 Kinases: Other triazolo derivatives have been designed as dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases that play critical roles in tumor angiogenesis and metastasis. nih.govacs.org By inhibiting these kinases, the compounds can block the signaling pathways that promote the growth of blood vessels supplying tumors.

Derivative TypeTarget EnzymeIC50 ValueReference
Pyridyl substituted 4,5-dihydro- nih.govnih.govebi.ac.uktriazolo[4,3-a]quinolineCYP11B24.2 nM nih.gov
nih.govnih.govebi.ac.uktriazolo[4,3-c]quinazolineTopoisomerase II15.16 μM nih.gov

Modulation of Signaling Pathways (e.g., STAT3 for Anticancer Activity)

The anticancer activity of nih.govnih.govebi.ac.uktriazolo[4,3-a]quinoline derivatives is also linked to their ability to modulate critical intracellular signaling pathways. While direct inhibition of the STAT3 pathway by this specific scaffold is not extensively documented in the provided sources, the inhibition of upstream regulators like c-Met and VEGFR-2 directly impacts downstream signaling cascades that can include STAT3. nih.gov The c-Met signaling pathway, when activated by its ligand HGF, can trigger a cascade involving pathways like PI3K/Akt, RAS/MAPK, and JAK/STAT, all of which are crucial for cell proliferation, survival, and motility. nih.gov By inhibiting c-Met, these compounds can effectively shut down these pro-cancerous signals. Similarly, inhibition of VEGFR-2 blocks the signaling required for angiogenesis, a process essential for tumor growth and metastasis. nih.govnih.gov

Receptor Binding Mechanisms (e.g., Benzodiazepine Receptors)

The anticonvulsant action of nih.govnih.govebi.ac.uktriazolo[4,3-a]quinoline derivatives is strongly suggested to involve direct binding to receptors, particularly the benzodiazepine (BZ) binding site on the GABA(A) receptor. ebi.ac.uknih.gov This hypothesis is supported by studies on structurally similar compounds, such as 2-aryl-2,6-dihydro nih.govnih.govebi.ac.uktriazolo[4,3-c]quinazoline-3,5-diones, which have been identified as high-affinity ligands for the BZ binding site, with some compounds showing K(i) values as low as 0.20 nM. nih.gov The binding of these ligands allosterically modulates the GABA(A) receptor, enhancing the effect of GABA and leading to increased neuronal inhibition. nih.gov Research on triazolobenzodiazepines further confirms that this class of compounds interacts potently with various subtypes of GABA(A) receptors. nih.gov This interaction at the BZ site is a well-established mechanism for producing anxiolytic and anticonvulsant effects. nih.gov

Compound ClassReceptor TargetBinding Affinity (Ki)Reference
2-Aryl-2,6-dihydro nih.govnih.govebi.ac.uktriazolo[4,3-c]quinazoline-3,5-dionesBenzodiazepine site of GABA(A) receptors~0.20 nM nih.gov
2-Phenyl- nih.govnih.govebi.ac.uktriazolo[1,5-c]quinazolin-5(6H)-oneBenzodiazepine (BZ) receptor4 nM ebi.ac.uk

Computational Chemistry and in Silico Approaches In 1 2 3 Triazolo 4,3 a Quinoline Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of d-nb.infoekb.egtandfonline.comtriazolo[4,3-a]quinoline research, docking simulations are crucial for elucidating how these derivatives interact with their biological targets at the molecular level.

One notable application involved the investigation of d-nb.infoekb.egtandfonline.comtriazolo[4,3-a]quinoline derivatives as potential inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. d-nb.info Following the identification of a d-nb.infoekb.egtandfonline.comtriazolo[4,3-a]pyridine hit from virtual screening, a series of analogues, including quinoline (B57606) derivatives, were designed. d-nb.info Molecular dynamics and docking studies demonstrated that the N1 atom of the triazole ring coordinates with the iron atom of the heme group within the IDO1 active site. d-nb.info This interaction, along with the positioning of substituents in specific pockets of the enzyme, is fundamental to the inhibitory activity. d-nb.info

In other studies on related 1,2,4-triazole (B32235) derivatives, molecular docking has been successfully used to predict binding modes and affinities against targets like DNA gyrase, an essential bacterial enzyme. ekb.eg These studies typically show key interactions such as hydrogen bonds and hydrophobic contacts between the ligand and amino acid residues in the target's active site, providing a rationale for the observed biological activity. ekb.eg

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. While detailed QSAR models specifically for d-nb.infoekb.egtandfonline.comtriazolo[4,3-a]quinolines are not extensively published, the application of this methodology is acknowledged in the field.

For instance, the synthesis of 1-formamide-triazolo[4,3-a]quinoline derivatives as potential anticonvulsants has been reported, with QSAR being mentioned as a tool for future design and optimization. nih.gov Similarly, research on other d-nb.infoekb.egtandfonline.comtriazolo[4,3-a]quinoline derivatives developed as anticonvulsants points towards the utility of QSAR as a modeling technique to design new compounds with improved efficacy. researchgate.net

The general approach in QSAR involves calculating a set of molecular descriptors (e.g., topological, electronic, hydrophobic) for a series of compounds and then using statistical methods, like multiple linear regression (MLR), to build a model that correlates these descriptors with their measured biological activity (e.g., IC₅₀ or ED₅₀ values). Such models are invaluable for predicting the activity of yet-to-be-synthesized analogues, thus prioritizing synthetic efforts. ekb.eg

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations are employed to determine various electronic properties, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). These properties are critical for understanding the reactivity and interaction capabilities of molecules.

Prediction of Biological Activity Spectra (PASS) for Diverse Activities

The Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts a wide range of biological activities for a given chemical structure based on a training set of known active compounds. The output is a list of potential activities with corresponding probabilities for being active (Pa) or inactive (Pi).

The PASS tool has been utilized in the study of triazole-containing quinoline derivatives to forecast their potential biological effects. This approach helps in identifying new potential applications for existing scaffolds and in understanding the off-target effects of newly designed molecules. For example, studies have referenced the use of PASS in conjunction with the development of d-nb.infoekb.egtandfonline.comtriazolo[4,3-a]quinoline derivatives for anticonvulsant activity, suggesting its role in the broader assessment of their pharmacological profile. acs.org

Virtual Screening for Noveld-nb.infoekb.egtandfonline.comTriazolo[4,3-a]quinoline Derivatives

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This method is significantly faster and more cost-effective than traditional high-throughput screening.

A key example of its application in this field is the discovery of novel IDO1 inhibitors. A structure-based virtual screening campaign led to the identification of an initial hit compound with a d-nb.infoekb.egtandfonline.comtriazolo[4,3-a]pyridine scaffold. d-nb.info This initial discovery prompted the subsequent in silico-guided design and synthesis of more potent analogues, including a series of d-nb.infoekb.egtandfonline.comtriazolo[4,3-a]quinoline derivatives. d-nb.info This successful application underscores the power of virtual screening to uncover novel chemotypes for therapeutic targets.

Table 1: Selected d-nb.infoekb.egtandfonline.comTriazolo[4,3-a]quinoline Derivatives and their Biological Targets Investigated via Computational Methods

Compound Series Target Computational Method Used Reference
d-nb.infoekb.egtandfonline.comTriazolo[4,3-a]quinoline derivatives IDO1 Virtual Screening, Molecular Docking, In Silico Design d-nb.info
1-Formamide-triazolo[4,3-a]quinoline derivatives Not specified (Anticonvulsant) QSAR (mentioned) nih.gov
5-Substituted-phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolines Not specified (Anticonvulsant) QSAR (mentioned) researchgate.net

In Silico Design of New Proposed Agents

In silico design involves the rational, computer-aided creation of new molecules with desired biological activities. This process integrates data from various computational methods, including molecular docking, QSAR, and pharmacophore modeling, to propose novel structures with improved potency, selectivity, and pharmacokinetic profiles.

The development of d-nb.infoekb.egtandfonline.comtriazolo[4,3-a]quinoline derivatives as IDO1 inhibitors provides a clear example of in silico design. d-nb.info Starting from a virtual screening hit, researchers designed new analogues by exploring the structure-activity relationships (SAR) within the enzyme's binding site. d-nb.info This rational, in silico-guided approach led to the synthesis of compounds with improved inhibitory potency. d-nb.info Similarly, the design and synthesis of various d-nb.infoekb.egtandfonline.comtriazolo[4,3-a]quinoline derivatives for other applications, such as anticonvulsants, often begins with computational design to optimize the core scaffold and its substituents for better interaction with the biological target. researchgate.netbohrium.com

Future Perspectives and Research Directions

Rational Design of Next-Generationualberta.catandfonline.comresearchgate.netTriazolo[4,3-a]quinoline Analogs

The future of ualberta.catandfonline.comresearchgate.nettriazolo[4,3-a]quinoline-based drug discovery lies in the rational and computer-aided design of new analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles. Structure-activity relationship (SAR) studies have been instrumental in identifying key structural motifs responsible for the biological activity of this heterocyclic system. tandfonline.comualberta.ca For instance, in the realm of anticonvulsant activity, it has been observed that the introduction of electron-acceptor groups, such as fluorine or chlorine, on the phenyl ring at the 5-position can increase efficacy. ualberta.caualberta.ca Conversely, electron-donating groups like methyl or methoxyl groups tend to reduce anticonvulsant activity. ualberta.caualberta.ca

Future design strategies will likely leverage computational modeling and quantitative structure-activity relationship (QSAR) studies to predict the biological activity of novel derivatives before their synthesis. ekb.eg This in silico approach can significantly streamline the drug discovery process by prioritizing compounds with the highest probability of success. ekb.egmdpi.com The development of 3D-QSAR models, for example, can provide a deeper understanding of the steric and electronic requirements for optimal interaction with biological targets. Furthermore, the synthesis of fused heterocyclic systems, such as ualberta.catandfonline.comresearchgate.nettriazolo[4,3-a]pyridines and ualberta.catandfonline.comresearchgate.nettriazolo[4,3-a]pyrimidines, represents a promising avenue for creating structurally novel analogs with potentially unique pharmacological profiles. bohrium.com

Table 1: Structure-Activity Relationship of ualberta.catandfonline.comresearchgate.netTriazolo[4,3-a]quinoline Analogs as Anticonvulsants

Compound SeriesSubstitution PatternEffect on Anticonvulsant ActivityReference
5-phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolinesElectron-acceptor group (e.g., F, Cl) on the phenyl ringIncreased activity ualberta.caualberta.ca
5-phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolinesElectron-donor group (e.g., CH3, OCH3) on the phenyl ringReduced activity ualberta.caualberta.ca
8-alkoxy-4,5-dihydro- ualberta.catandfonline.comresearchgate.nettriazole[4,3-a]quinoline-1-onesLonger alkyl chains (e.g., hexyloxy, heptyloxy) at the 8-positionPotent activity tandfonline.com
7-alkoxyl-4,5-dihydro- ualberta.catandfonline.comresearchgate.nettriazolo[4,3-a]quinolinesLengthening of the alkyl chain at position 7Influenced activity, with n-hexyl being most active nih.gov

Exploration of Undiscovered Therapeutic Areas forualberta.catandfonline.comresearchgate.netTriazolo[4,3-a]quinoline

While the anticonvulsant properties of ualberta.catandfonline.comresearchgate.nettriazolo[4,3-a]quinoline derivatives are well-documented, the therapeutic potential of this scaffold extends far beyond neurology. ualberta.caresearchgate.netualberta.ca Preliminary studies have indicated promising activity in other areas, including anticancer, anti-inflammatory, analgesic, and antimicrobial applications. bohrium.comnih.govresearchgate.net

Future research should focus on the systematic screening of diverse ualberta.catandfonline.comresearchgate.nettriazolo[4,3-a]quinoline libraries against a wide range of biological targets to uncover novel therapeutic applications. For example, certain derivatives have been shown to act as DNA intercalators and topoisomerase II inhibitors, suggesting their potential as anticancer agents. mdpi.com The exploration of their efficacy against various cancer cell lines, including those resistant to current therapies, is a promising research direction. amazonaws.com Additionally, given the anti-inflammatory and analgesic activities observed in some analogs, further investigation into their mechanisms of action in inflammatory and pain pathways is warranted. nih.gov The broad bioactivity of the parent quinoline (B57606) ring, which includes antimalarial and antiplatelet effects, further supports the rationale for exploring a wider therapeutic scope for its triazole-fused derivatives. ualberta.ca

Advancements in Asymmetric Synthesis of Chiralualberta.catandfonline.comresearchgate.netTriazolo[4,3-a]quinoline Derivatives

The synthesis of enantiomerically pure chiral ualberta.catandfonline.comresearchgate.nettriazolo[4,3-a]quinoline derivatives is a critical area for future research. Chirality often plays a crucial role in the pharmacological activity and safety of drug molecules, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even contribute to adverse effects.

Recent advancements in asymmetric catalysis, such as the use of chiral phosphoric acid catalysts, offer promising strategies for the enantioselective synthesis of key precursors like 2,3-dihydro-4-quinolones. qeios.com The development of novel chiral catalysts and synthetic methodologies specifically tailored for the ualberta.catandfonline.comresearchgate.nettriazolo[4,3-a]quinoline scaffold will be essential. Electrochemical methods, such as the iodide-catalyzed electrochemical formal (3 + 2)-cycloaddition of hydrazones with quinolines, also present an innovative approach to constructing the triazoloquinoline core and could potentially be adapted for asymmetric synthesis. beilstein-journals.orgnih.gov The ability to selectively synthesize specific stereoisomers will enable a more precise evaluation of their biological activities and pave the way for the development of more potent and safer drugs.

Development of Targeted Delivery Systems forualberta.catandfonline.comresearchgate.netTriazolo[4,3-a]quinoline-Based Agents

To maximize the therapeutic efficacy and minimize the potential side effects of ualberta.catandfonline.comresearchgate.nettriazolo[4,3-a]quinoline-based agents, the development of targeted drug delivery systems is a crucial future direction. Such systems aim to deliver the active compound specifically to the site of action, thereby increasing its local concentration and reducing systemic exposure.

Nanoparticle-based carriers, such as those utilizing graphene quantum dots conjugated with targeting ligands like hyaluronic acid, represent a promising approach for the targeted delivery of quinoline-based compounds to cancer cells. nih.gov This strategy enhances the bioavailability of the drug and can overcome challenges associated with poor solubility. nih.gov The photoluminescence properties of some nanocarriers could also enable real-time tracking of drug delivery. nih.gov Future research should focus on designing and evaluating various nanocarrier systems, including liposomes and polymeric nanoparticles, for the encapsulation and targeted delivery of ualberta.catandfonline.comresearchgate.nettriazolo[4,3-a]quinoline derivatives. These efforts could significantly improve the therapeutic index of this promising class of compounds.

Integration of Advanced Omics Technologies for Comprehensive Mechanistic Understanding

A deeper understanding of the molecular mechanisms underlying the pharmacological effects of ualberta.catandfonline.comresearchgate.nettriazolo[4,3-a]quinoline derivatives is essential for their rational development. The integration of advanced "omics" technologies, including genomics, proteomics, transcriptomics, and metabolomics, offers a powerful approach to achieve this. nasi.org.in

These systems biology approaches can provide a comprehensive view of the cellular pathways and networks modulated by these compounds. For instance, proteomics can identify the protein targets with which ualberta.catandfonline.comresearchgate.nettriazolo[4,3-a]quinoline derivatives interact, while metabolomics can reveal their impact on cellular metabolism. This detailed mechanistic insight will not only help in elucidating the mode of action but also in identifying potential biomarkers for patient stratification and monitoring treatment response. Such a comprehensive understanding is critical for the successful clinical translation of these compounds.

Challenges and Opportunities in the Clinical Translation ofualberta.catandfonline.comresearchgate.netTriazolo[4,3-a]quinoline Derivatives

Despite the promising preclinical data, the translation of ualberta.catandfonline.comresearchgate.nettriazolo[4,3-a]quinoline derivatives into clinically approved drugs presents several challenges and opportunities. A significant hurdle for many quinazoline (B50416) and related heterocyclic derivatives has been neurotoxicity at therapeutic doses. mdpi.com Overcoming this challenge will require the careful design of analogs with an improved therapeutic index.

Furthermore, issues related to metabolic stability and pharmacokinetic properties need to be addressed to ensure adequate drug exposure in vivo. acs.org The development of multi-target ligands, where a single molecule is designed to interact with multiple biological targets, represents a significant opportunity. nih.gov This approach can lead to enhanced efficacy and a reduced risk of drug resistance. nih.gov The well-established safety and efficacy of existing drugs containing the 1,2,4-triazole (B32235) nucleus provide a strong foundation and valuable insights for the development of new ualberta.catandfonline.comresearchgate.nettriazolo[4,3-a]quinoline-based therapies. bohrium.com Addressing the challenges of toxicity and pharmacokinetics while leveraging the opportunities presented by multi-target drug design will be key to the successful clinical translation of this important class of compounds.

Q & A

Q. Table 1: SAR Highlights for Adenosine Receptor Binding

PositionA₁-Optimal GroupsA₂-Optimal GroupsExample Compound (IC₅₀)
1CF₃, C₂F₅Phenyl, CF₃121 (28 nM)
4NH-cycloalkylNH₂128 (21 nM)
8ClCl/H121 , 128

What experimental models are used to evaluate anticonvulsant activity?

Basic Research Question
Methodological Answer:
Two primary rodent models are employed:

  • Maximal Electroshock (MES) Test : Induces tonic-clonic seizures; ED₅₀ values quantify seizure suppression (e.g., compound 4f , ED₅₀ = 6.5 mg/kg) .
  • Subcutaneous Pentylenetetrazole (scPTZ) Test : Models absence seizures; neurotoxicity assessed via rotarod testing .

Case Study ():

  • 7-Benzylamino Derivatives : Compound 4j (ED₅₀ = 5.0 mg/kg, PI = 20.7) outperformed phenytoin in scPTZ .

Q. Table 2: Anticonvulsant Efficacy of Selected Derivatives

CompoundSubstituentsMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)PI (MES)
4f7-Hexyloxy-5-phenyl6.5-35.1
4j7-(3-Br-benzylamino)-5.020.7
PhenytoinReference8.385.02.1

How can structural isomerization challenges be resolved during synthesis?

Advanced Research Question
Methodological Answer:
Regioselectivity issues arise in cyclization reactions. Strategies include:

  • Thermal Control : Prolonged heating (60°C, 50 hours) induces Dimroth rearrangement, converting [4,3-a] to [1,5-a] isomers .
  • Electron-Deficient Substrates : Nitro groups in hydrazinylpyridines favor isomerization, resolved via X-ray crystallography .

Q. Analytical Workflow :

NMR Monitoring : Track isomer ratios using ¹H/¹³C splitting patterns.

X-ray Validation : Definitive structural assignment (e.g., CCDC 1906114) .

What strategies improve the therapeutic index (PI) of anticonvulsant derivatives?

Advanced Research Question
Methodological Answer:
Key approaches:

  • Alkoxy/Benzylamino Substitutions : 7-Hexyloxy or 3-bromo-benzylamino groups enhance PI by reducing neurotoxicity (rotarod TD₅₀ > 100 mg/kg) .
  • Hybrid Scaffolds : Combining triazoloquinoline with dihydroisoquinoline improves blood-brain barrier penetration .

Case Study ():

  • 5-Phenyl Derivatives : Compound 4f achieved PI = 35.1 via MES testing, attributed to lipophilic 5-phenyl and 7-hexyloxy groups .

How are computational methods applied to triazoloquinoline research?

Advanced Research Question
Methodological Answer:

  • Docking Studies : Predict binding to adenosine receptors or GABA-A sites (e.g., anticonvulsant derivatives interacting with voltage-gated sodium channels) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with anticonvulsant ED₅₀ values .

Example ():

  • HSF1 Inductors : Triazoloquinoxaline derivatives (e.g., 8m , 8n ) were designed via molecular docking to heat shock factor binding pockets .

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,2,4]Triazolo[4,3-a]quinoline
Reactant of Route 2
Reactant of Route 2
[1,2,4]Triazolo[4,3-a]quinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.